molecular formula C18H20N2 B15052194 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B15052194
M. Wt: 264.4 g/mol
InChI Key: JPBDIZZZEIEXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-phenyl-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes both benzyl and phenyl groups attached to a diazaspiro heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with phenylacetonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and spiro formation, to yield the desired spirocyclic compound. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,6-diazaspiro[3.3]heptane
  • 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
  • Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate

Uniqueness

2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C18H20N2/c1-3-7-16(8-4-1)11-19-12-18(13-19)14-20(15-18)17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

JPBDIZZZEIEXLD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)CN(C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.